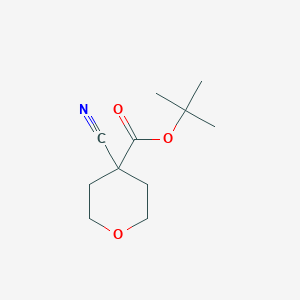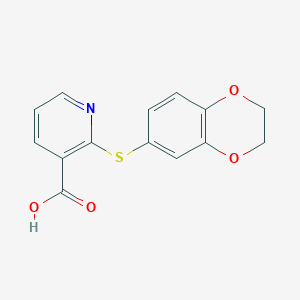
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid
Descripción general
Descripción
The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H11NO4S . It is related to other compounds such as 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine and 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxin ring attached to a pyridine ring via a sulfanyl group . The carboxylic acid group is attached to the pyridine ring .Aplicaciones Científicas De Investigación
Pyridine Derivatives in Scientific Research
Pyridine derivatives are known for their significant role across various fields due to their diverse biological activities and applications in chemosensing. They exhibit a wide range of biological properties, including antifungal, antibacterial, antioxidant, and anticancer activities. Moreover, pyridine-based compounds have been utilized as effective chemosensors for the detection of different species, highlighting their importance in analytical chemistry and potential in designing bioactive compounds (Abu-Taweel et al., 2022).
Carboxylic Acids in Drug Synthesis and Biological Activity
Carboxylic acids, particularly those derived from natural sources, have shown considerable biological activity. Their structure-related antioxidant, microbiological, and cytotoxic activities have been the subject of various studies, demonstrating their potential in drug design and development. The effect of structural differences on their bioactivity has been extensively reviewed, providing a foundation for future research in optimizing the therapeutic potential of carboxylic acid-containing compounds (Godlewska-Żyłkiewicz et al., 2020).
Applications in Optoelectronic Materials
Functional groups integral to the pyridine nucleus and carboxylic acids have been explored for their applications in optoelectronic materials. For instance, quinazoline and pyrimidine derivatives, which share structural motifs with pyridine derivatives, have been employed in the synthesis of luminescent molecules and materials for organic light-emitting diodes (OLEDs) and other electronic devices. This research underscores the potential of pyridine derivatives and related compounds in the development of novel optoelectronic materials, offering insights into the design of more efficient and versatile electronic components (Lipunova et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids has also extended to their impact on microbial biocatalysts. Research has highlighted the inhibitory effects of carboxylic acids on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, which are crucial for the fermentative production of biorenewable chemicals. Understanding these effects is vital for metabolic engineering strategies aimed at enhancing microbial tolerance and optimizing production processes for biorenewable fuels and chemicals (Jarboe et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and temperature. Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)10-2-1-5-15-13(10)20-9-3-4-11-12(8-9)19-7-6-18-11/h1-5,8H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMUPXDFIZEBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159854 | |
| Record name | 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870693-02-0 | |
| Record name | 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870693-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



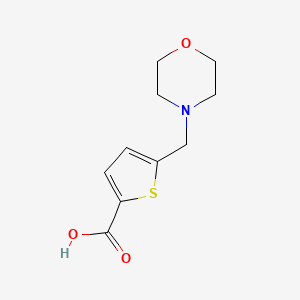
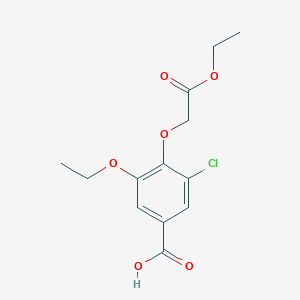


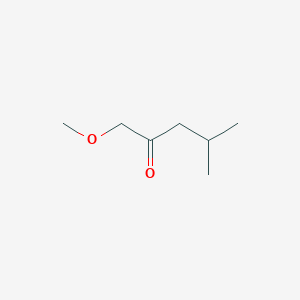
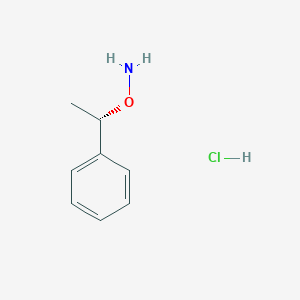
![6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388285.png)
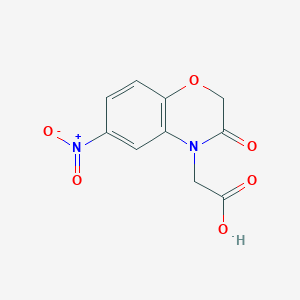


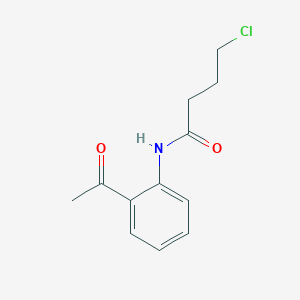
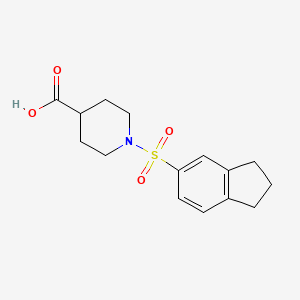
![3-[5-fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B3388328.png)
